Cfmti
Overview
Description
CFMTI is a small molecule drug . It is an allosteric antagonist of the metabotropic glutamate receptor 1 (mGluR1) . The IUPAC name of this compound is 2-cyclopropyl-5-(1-(2-fluoropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)isoindolin-1-one .
Molecular Structure Analysis
The molecular formula of this compound is C19H16FN5O . The InChI code is 1S/C19H16FN5O/c1-11-17(22-23-25(11)16-3-2-8-21-18(16)20)12-4-7-15-13(9-12)10-24(19(15)26)14-5-6-14/h2-4,7-9,14H,5-6,10H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 349.36 . It is soluble in DMSO at 3.7 mg/mL .Mechanism of Action
Target of Action
CFMTI primarily targets the metabotropic glutamate receptor 1 (mGluR1) . mGluR1 is a type of glutamate receptor that is involved in the modulation of synaptic plasticity, a key factor in learning and memory .
Mode of Action
This compound acts as an allosteric antagonist of mGluR1 . This means it binds to a site on the mGluR1 receptor that is distinct from the active site, changing the receptor’s conformation and inhibiting its activity . Specifically, this compound inhibits L-glutamate-induced intracellular Ca2+ mobilization in cells expressing human and rat mGluR1a, with IC50 values of 2.6 and 2.3 nM, respectively .
Biochemical Pathways
It is known that mglur1 is involved in several important pathways in the brain, including those related to synaptic plasticity and neuronal excitability . By antagonizing mGluR1, this compound could potentially affect these pathways, although more research is needed to confirm this.
Pharmacokinetics
It is known that this compound demonstrates high potency and selectivity for mglur1 both in vitro and in vivo after oral administration . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
This compound has been shown to induce Fos expression mainly in glutamatergic neurons in the medial prefrontal cortex (mPFC), similar to the action of clozapine . Fos is a marker of neuronal activity, suggesting that this compound may modulate neuronal activity in specific regions of the brain .
Safety and Hazards
properties
IUPAC Name |
2-cyclopropyl-5-[1-(2-fluoropyridin-3-yl)-5-methyltriazol-4-yl]-3H-isoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O/c1-11-17(22-23-25(11)16-3-2-8-21-18(16)20)12-4-7-15-13(9-12)10-24(19(15)26)14-5-6-14/h2-4,7-9,14H,5-6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBFQWRAIYRPPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(N=CC=C2)F)C3=CC4=C(C=C3)C(=O)N(C4)C5CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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